![molecular formula C14H10F2O2 B1439142 2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 886363-36-6](/img/structure/B1439142.png)

2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid

Descripción general

Descripción

“2-(3’,4’-Difluoro-[1,1’-biphenyl]-4-yl)acetic acid” is a chemical compound with the CAS Number: 886363-33-3 . It has a molecular weight of 248.23 and its IUPAC name is (3’,4’-difluoro [1,1’-biphenyl]-2-yl)acetic acid . The compound is typically stored at temperatures between 2-8°C and appears as a white to yellow solid .

Synthesis Analysis

The synthesis of similar compounds often involves methods such as the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

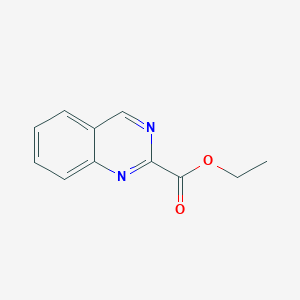

Molecular Structure Analysis

The InChI code for the compound is 1S/C14H10F2O2/c15-12-6-5-10 (7-13 (12)16)11-4-2-1-3-9 (11)8-14 (17)18/h1-7H,8H2, (H,17,18) . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

The compound may participate in reactions such as the Suzuki–Miyaura coupling . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 248.23 . It appears as a white to yellow solid . The compound is typically stored at temperatures between 2-8°C .

Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry

Biphenyl compounds, including 4-biphenyl-3’,4’-difluoro-acetic acid, are fundamental backbones in synthetic organic chemistry . They are omnipresent in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Medicinal Chemistry

Fluorinated biphenyl compounds, including 4-biphenyl-3’,4’-difluoro-acetic acid, have achieved considerable significance in medicinal chemistry . They are used due to the high electronegativity and small size of fluorine atoms and their high chemical and biological stability . They have a variety of therapeutic effects, including antimycotic, antimalarial, antituberculosis, antiviral, antibiotic, antidiabetic, antidopaminergic, anti-hyperlipidemia, anti-inflammatory, antihistamine, antidepressant, anti-cancer, and anticonvulsant properties .

Crop Protection

Fluorinated biphenyl compounds are used in crop protection . The high electronegativity and small size of fluorine atoms increase the chemical and biological stability of these compounds, making them effective in protecting crops from various pests and diseases .

Biochemistry

In biochemistry, fluorinated biphenyl compounds are used due to their high chemical and biological stability . The presence of fluorine changes the electronic distribution and reactivity, which increases drug−receptor interactions and lipophilicity .

Catalysis

Fluorinated biphenyl compounds are used in catalysis . The high electronegativity and small size of fluorine atoms change the electronic distribution and reactivity of these compounds, making them effective catalysts in various chemical reactions .

Materials Science

Fluorinated biphenyl compounds are used in materials science . They display very weak intermolecular dispersion interactions and are used as liquid crystal displays, organic solar cells, dye-sensitized solar cells, molecular wires in diodes, and in photoluminescence substances .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

2-[4-(3,4-difluorophenyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-5-11(8-13(12)16)10-3-1-9(2-4-10)7-14(17)18/h1-6,8H,7H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFFUDBVWPNLEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654130 | |

| Record name | (3',4'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)acetic acid | |

CAS RN |

886363-36-6 | |

| Record name | (3',4'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B1439060.png)

![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)

![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)

![N-[2-(3-fluorophenoxy)ethyl]acetamide](/img/structure/B1439073.png)

![methyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1439077.png)